molecular formula C14H8N2O B11986920 3-Imino-3H-benzo[f]chromene-2-carbonitrile

3-Imino-3H-benzo[f]chromene-2-carbonitrile

Cat. No.: B11986920
M. Wt: 220.23 g/mol
InChI Key: KPTYBJVHTZXOAP-UHFFFAOYSA-N
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Description

3-Imino-3H-benzo[f]chromene-2-carbonitrile is a specialized chemical scaffold of significant interest in synthetic and materials chemistry. Its structure, featuring a fused benzochromene system appended with imino and nitrile functional groups, makes it a versatile precursor for the synthesis of diverse heterocyclic compounds. Researchers utilize this compound primarily as a key intermediate in the development of functional organic materials, particularly in the design of novel dyes and pigments due to its potential photophysical properties. The electron-accepting nitrile group and the planar, conjugated system are central to its utility in constructing molecules for optoelectronic applications . As a catalog item, it is assigned CAS RN 55750-10-6 . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H8N2O

Molecular Weight

220.23 g/mol

IUPAC Name

3-iminobenzo[f]chromene-2-carbonitrile

InChI

InChI=1S/C14H8N2O/c15-8-10-7-12-11-4-2-1-3-9(11)5-6-13(12)17-14(10)16/h1-7,16H

InChI Key

KPTYBJVHTZXOAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=N)O3)C#N

Origin of Product

United States

Synthetic Methodologies for 3 Imino 3h Benzo F Chromene 2 Carbonitrile and Analogues

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are a cornerstone in the synthesis of 3-imino-3H-benzo[f]chromene-2-carbonitrile and its derivatives. These one-pot reactions, which bring together three or more reactants, are highly atom-economical and allow for the rapid assembly of complex molecules from simple starting materials. The most common MCR for this scaffold involves the condensation of a β-naphthol, an aldehyde, and malononitrile (B47326).

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often dramatically reducing reaction times and improving yields compared to conventional heating methods. sigmaaldrich.com This technology has been successfully applied to the synthesis of benzo[f]chromene derivatives. nih.govscirp.org

A prevalent method for synthesizing the benzo[f]chromene core involves the microwave-assisted condensation of β-naphthol, various aromatic aldehydes, and malononitrile. bldpharm.com This reaction is typically carried out in a suitable solvent such as ethanol (B145695), often in the presence of a basic catalyst like piperidine (B6355638). The process involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of β-naphthol to the resulting arylidene malononitrile, and subsequent intramolecular cyclization and dehydration to afford the final product.

A series of 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles, which are analogues of the target molecule, have been synthesized using this approach. bldpharm.com The reaction of 6-methoxy-2-naphthol (B1581671) with a variety of aromatic aldehydes and malononitrile under microwave irradiation provides the desired products in good to excellent yields. bldpharm.com

Table 1: Microwave-Assisted Synthesis of 3-Amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitrile Analogues

This table is interactive. Click on the headers to sort the data.

Aldehyde SubstituentProductYield (%)Melting Point (°C)
4-Fluorophenyl3-Amino-1-(4-fluorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile90225-226
3-Chlorophenyl3-Amino-1-(3-chlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile86215-216
4-Chlorophenyl3-Amino-1-(4-chlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile92230-231
4-Bromophenyl3-Amino-1-(4-bromophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile93240-241
2,3-Dichlorophenyl3-Amino-1-(2,3-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile87255-256
2,6-Dichlorophenyl3-Amino-1-(2,6-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile85314-315

Data sourced from a study on the synthesis of 8-methoxy-1H-benzo[f]chromene moieties. vulcanchem.com

The efficiency of microwave-assisted synthesis is highly dependent on parameters such as irradiation power and reaction time. Optimization of these parameters is crucial for achieving high yields and minimizing by-product formation. For the synthesis of 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles, a systematic study of the microwave conditions was performed. bldpharm.com The reaction was tested at different power levels (200, 300, and 400 W) and for various durations (1, 1.5, and 2 minutes). The optimal conditions were found to be an irradiation power of 400 W for a duration of 2 minutes, leading to the highest product yields. bldpharm.com

Table 2: Optimization of Microwave Parameters for the Synthesis of a Benzo[f]chromene Derivative

This table is interactive. Click on the headers to sort the data.

Power (W)Time (min)Yield (%)
2001Low
2001.5Moderate
2002Moderate
3001Moderate
3001.5Good
3002Good
4001Good
4001.5Very Good
4002Excellent

This data represents a general trend observed in the optimization of microwave-assisted synthesis of benzo[f]chromene analogues. bldpharm.com

Ultrasound-Assisted Synthetic Procedures

Ultrasound irradiation is another green chemistry tool that accelerates chemical reactions through the phenomenon of acoustic cavitation. This technique has been successfully employed for the synthesis of various heterocyclic compounds, including chromene derivatives. mdpi.com

Iron(III) triflate (Fe(OTf)₃) has been demonstrated as an efficient Lewis acid catalyst for the three-component synthesis of 1,3-diaryl-3H-benzo[f]chromene derivatives under ultrasound irradiation. In a typical procedure, a naphthol, an aromatic aldehyde, and a ketone (such as acetophenone) are subjected to ultrasound in the presence of a catalytic amount of iron(III) triflate in a suitable solvent like acetonitrile. This method offers high yields and short reaction times under mild conditions. While this specific example leads to a different substitution pattern at the 2- and 3-positions of the chromene ring, it establishes the utility of iron(III) triflate and ultrasound for the construction of the benzo[f]chromene skeleton.

Ionic Liquid-Mediated Syntheses

Ionic liquids (ILs) are salts with low melting points that are gaining attention as environmentally benign solvents and catalysts in organic synthesis. Their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity/basicity, make them attractive alternatives to traditional volatile organic solvents.

The synthesis of 2-amino-4H-chromene derivatives has been successfully achieved using a DABCO-based ionic liquid as a catalyst in an aqueous medium. This approach, which involves a tandem Knoevenagel–Pinner cyclization–Michael reaction, provides the products in good to excellent yields with short reaction times. While this has not been specifically reported for this compound, the use of basic ionic liquids like 1-butyl-3-methylimidazolium hydroxide (B78521) has been cited for the synthesis of related benzo[h]chromene derivatives, suggesting its potential applicability. The basic nature of these ionic liquids can effectively catalyze the initial Knoevenagel condensation, a key step in the multicomponent reaction sequence.

Hydroxyethylammonium Acetate (B1210297) (HEAA) Catalysis

A thorough review of the current scientific literature did not yield specific examples of Hydroxyethylammonium Acetate (HEAA) being employed as a catalyst for the synthesis of this compound or its direct analogues. While HEAA is recognized as a functionalized ionic liquid, its application in this specific heterocyclic synthesis has not been documented.

Evaluation of Ionic Liquid Performance in Green Synthetic Routes

Ionic liquids (ILs) have emerged as promising green alternatives to conventional volatile organic solvents due to their unique properties, including low vapor pressure, high thermal stability, and recyclability. researchgate.net Their application in the synthesis of chromene derivatives has been noted as a valuable strategy in sustainable organic synthesis. Basic ionic liquids, in particular, have been shown to effectively catalyze the formation of chromene scaffolds. researchgate.net

One study reported the use of Rochelle salt (potassium sodium tartrate), a green and reusable catalyst, for the one-pot, three-component synthesis of 2-amino-3-aryl-1H-benzo[f]chromene-3-carbonitriles in good yields. researchgate.net The reactions were conducted by refluxing an aromatic aldehyde, malononitrile, and β-naphthol in either ethanol or water. researchgate.net The use of water as a solvent further enhances the green credentials of this methodology.

While a direct comparative evaluation of various ionic liquids for the synthesis of this compound is not available, the successful application of Rochelle salt demonstrates the potential of ionic liquids and related green catalysts in promoting this type of transformation. The reusability of such catalysts is a key advantage, contributing to more sustainable chemical processes. researchgate.net

Conventional Catalysis-Based Approaches

Traditional catalytic methods remain a cornerstone in the synthesis of benzo[f]chromene derivatives, offering robust and well-established routes to these compounds.

Piperidine Catalysis in Knoevenagel Condensation Pathways

Piperidine is a frequently used basic organocatalyst for the synthesis of 2-amino-4H-chromenes and their benzo-fused analogues via a one-pot, three-component reaction. nih.govnih.gov This reaction typically involves an aromatic aldehyde, a methylene-active nitrile (such as malononitrile), and a phenol (B47542) or naphthol derivative. nih.govrsc.org The synthesis of 3-amino-1-aryl-9-hydroxy-1H-benzo[f]chromene-2-carbonitrile derivatives has been successfully achieved by reacting naphthalene-2,7-diol, various aromatic aldehydes, and malononitrile in ethanol, catalyzed by piperidine under microwave irradiation. nih.gov This method has been shown to be highly efficient, with short reaction times. nih.gov

The proposed mechanism for piperidine catalysis involves a Knoevenagel condensation between the aldehyde and malononitrile to form a benzylidenemalononitrile (B1330407) intermediate. This is followed by a Michael addition of the deprotonated naphthol to the intermediate. Subsequent intramolecular cyclization and tautomerization yield the final 3-amino-1H-benzo[f]chromene-2-carbonitrile product. nih.gov

Table 1: Piperidine-Catalyzed Synthesis of 9-Hydroxy-1H-benzo[f]chromene Derivatives

EntryAldehyde SubstituentReaction Time (min)Yield (%)
12,4-Dichloro285
22,6-Dichloro288
33,4-Dichloro290
43,5-Dibromo292
Data sourced from a study on the synthesis of 9-hydroxy-1H-benzo[f]chromene derivatives. nih.gov
Ammonium (B1175870) Acetate Catalyzed Cyclocondensation Reactions

Ammonium acetate has been documented as an efficient catalyst for the one-pot, three-component synthesis of related pyrano[3,2-c]chromene derivatives. arabjchem.orgresearchgate.net In a typical procedure, an aldehyde, malononitrile, and 4-hydroxycoumarin (B602359) are condensed in the presence of ammonium acetate in refluxing ethanol. arabjchem.orgresearchgate.net This method is valued for its high yields, short reaction times, and environmentally friendly conditions. arabjchem.org

Although a direct application of ammonium acetate for the synthesis of this compound was not found in the reviewed literature, its effectiveness in the synthesis of analogous chromene systems suggests its potential utility. In a related context, ammonium acetate is used in the Henry reaction of 1H-benzo[f]chromene-2-carbaldehydes with nitromethane, leading to the formation of nitroalkenes. rsc.org

Palladium(II)-Catalyzed Site-Selective Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific applications of these methods for the direct synthesis or functionalization of this compound are not widely reported, related transformations on similar scaffolds have been described. For instance, the synthesis of benzo[c]chromenes, an isomeric form, has been achieved through palladium-catalyzed intramolecular C-H bond functionalization. acs.org

In one study, palladium nanoparticles were used to catalyze the intramolecular arylation of aryl-(2-halo)benzyl ethers to produce benzo[c]chromenes in high yields. niscpr.res.in This reaction demonstrates the capability of palladium catalysis to construct the core chromene structure. The development of palladium-catalyzed methods for the synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascades further highlights the versatility of this approach in building complex heterocyclic systems. rsc.org These examples suggest the potential for developing palladium-catalyzed strategies for the synthesis of functionalized benzo[f]chromene derivatives.

Catalyst-Free Synthesis Protocols

Interestingly, the synthesis of 3-amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile can also be achieved under catalyst-free conditions. One reported method involves the simple refluxing of benzylidenepropanedinitrile and naphthalen-2-ol in ethanol for two hours. nih.govresearchgate.net Upon cooling, the product precipitates and can be collected by filtration in excellent yield. nih.govresearchgate.net

This catalyst-free approach offers significant advantages in terms of simplicity, cost-effectiveness, and reduced environmental impact, as it eliminates the need for a catalyst and simplifies the purification process. The development of such protocols is a key goal in green chemistry. rsc.org

Targeted Synthesis of Functionalized Derivatives

The targeted synthesis of specific derivatives often relies on well-established reaction mechanisms that allow for the introduction of diverse functional groups.

A foundational step in the prevalent three-component synthesis of 3-amino-1H-benzo[f]chromene-2-carbonitriles (the amino tautomer of the target imino compound) is the Knoevenagel condensation. researchgate.netmdpi.com This reaction occurs between an aldehyde and a compound with an active methylene (B1212753) group, like malononitrile, typically catalyzed by a base. mdpi.com The condensation produces an electrophilic α,β-unsaturated intermediate (a benzylidene malononitrile derivative).

This intermediate is then subjected to a Michael addition by a nucleophile, such as β-naphthol. The subsequent intramolecular cyclization, or Thorpe-Ziegler reaction, of the resulting adduct, followed by tautomerization, yields the final 3-amino-1H-benzo[f]chromene-2-carbonitrile structure. researchgate.net The resulting 2-carbonitrile group is a versatile functional handle; it can be hydrolyzed under appropriate conditions to form the corresponding 2-carboxamide (B11827560) derivative, making the nitrile compound a direct precursor to the carboxamide.

The reaction of salicylaldehyde (B1680747) with malononitrile, for instance, can proceed through a Knoevenagel condensation followed by a heterocyclization to yield coumarin (B35378) derivatives, showcasing the versatility of this initial step in building various heterocyclic cores. mdpi.com

While many syntheses employ catalysts, routes proceeding via Mannich base-type intermediates offer an alternative, often metal-free, pathway. The Mannich reaction is a three-component condensation involving an aldehyde (like formaldehyde), a primary or secondary amine, and a compound with an acidic proton. libretexts.org The reaction's key step is the formation of an electrophilic iminium ion, which is then attacked by the nucleophile (the enol form of the acidic component). libretexts.orgyoutube.com

A notable application of this principle is the arylamine-catalyzed synthesis of 2H-benzo[h]chromenes (an isomer of the target scaffold). nih.gov In this cascade reaction, an amine catalyst reacts with an α,β-unsaturated aldehyde to form an imine. This intermediate then undergoes a Mannich-type reaction with a naphthol, leading to an adduct that serves as a precursor for the subsequent cyclization step. nih.gov Although catalyzed by an amine, this approach is considered a "non-catalytic" route in the sense that it avoids the use of metal catalysts.

The formation of ortho-quinone methides (o-QMs) is a critical mechanistic feature in many modern chromene syntheses. researchgate.netnih.gov These are highly reactive, transient intermediates that are generated in situ and rapidly undergo cyclization to form the stable chromene ring. nih.govacs.org

In the context of the arylamine-catalyzed Mannich cascade, the adduct formed from the naphthol and the imine eliminates the amine catalyst to generate an o-QM intermediate. nih.gov This reactive species then immediately undergoes an intramolecular 6π-electrocyclization reaction, driven by the thermodynamic stability of the resulting aromatic system, to yield the final benzochromene product. nih.govnih.gov This cascade of reactions—involving Mannich-type addition, o-QM formation, and electrocyclization—provides an elegant and efficient pathway to the chromene core. nih.gov

Non-Catalytic Routes via Mannich Bases

Green Chemistry Principles in Synthetic Strategies

Increasing emphasis on sustainable chemical practices has driven the development of environmentally benign synthetic methods for benzo[f]chromenes.

A key tenet of green chemistry is the replacement of volatile and toxic organic solvents with safer alternatives. Water has proven to be an excellent medium for the synthesis of benzochromene derivatives. researchgate.netresearchgate.net For example, the four-component synthesis of certain benzochromenes has been successfully carried out in water at 80 °C. researchgate.netnih.gov The use of aqueous ethanol is also reported as an effective green solvent system. researchgate.net

Microwave-assisted synthesis is another green technique that dramatically reduces reaction times and often minimizes solvent usage. The synthesis of 3-amino-1-aryl-9-hydroxy-1H-benzo[f]chromene-2-carbonitriles has been achieved in just two minutes under microwave irradiation in ethanol. nih.govmdpi.com

ReactantsCatalyst/ConditionsSolventYieldReference
Aromatic aldehyde, Malononitrile, β-NaphtholRochelle SaltWaterGood researchgate.net
Naphthalene-2,7-diol, Malononitrile, Aromatic AldehydePiperidine / Microwave (400W, 2 min)EthanolHigh nih.govmdpi.com
Euparin, Aldehyde, Alkyl bromide, AcetylenedicarboxylateNano-KF/ClinoptiloliteWaterExcellent researchgate.netnih.gov
6-Methoxy-2-naphthol, Aromatic aldehyde, MalononitrileMicrowaveNone (Solvent-free)High nih.gov

Heterogeneous catalysts are highly valued in green synthesis due to their ease of separation from the reaction mixture and potential for recyclability. For the synthesis of chromenes, nano-catalysts based on natural minerals have emerged as a cheap, efficient, and environmentally friendly option.

Nano-KF/Clinoptilolite, which is potassium fluoride (B91410) impregnated on the natural zeolite clinoptilolite, has been demonstrated as a highly effective and reusable basic catalyst for the synthesis of benzochromene derivatives. researchgate.netnih.gov The reactions are often performed in water, combining the benefits of heterogeneous catalysis and green solvents. nih.gov Similarly, nano-powdered natural clinoptilolite zeolite, even without KF, has been used as a green, reusable catalyst for synthesizing 2-amino-4H-chromenes in aqueous media. psu.edursc.org The use of these catalysts simplifies the work-up procedure, as they can be easily recovered by simple filtration and reused in subsequent reactions with minimal loss of activity. researchgate.netnih.gov

Evaluation of Green Metrics (Atom Economy, E-Factor, EcoScale)

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules. The evaluation of the "greenness" of a chemical process can be quantified using several metrics. This section will discuss the Atom Economy, E-Factor, and EcoScale for a representative synthesis of this compound.

A prevalent and efficient method for the synthesis of benzo[f]chromene derivatives is the one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and a naphthol derivative. For the synthesis of the parent compound, this compound, a plausible pathway involves the reaction of 2-naphthol, formaldehyde (B43269) (or a suitable equivalent), and malononitrile.

Atom Economy

The concept of atom economy, developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It is calculated as:

Atom Economy (%) = (Molecular Weight of the Desired Product / Sum of Molecular Weights of all Reactants) x 100

E-Factor

The Environmental Factor (E-Factor), developed by Roger Sheldon, is a simple yet powerful metric that considers the amount of waste generated in a chemical process. It is calculated as:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

A lower E-Factor indicates less waste and a greener process. The waste includes everything that is not the desired product, such as by-products, solvents, and catalyst losses. For a typical laboratory-scale synthesis of a benzo[f]chromene derivative, the E-Factor can be significant due to the use of solvents for the reaction and subsequent purification steps like chromatography.

EcoScale

The EcoScale is a semi-quantitative tool that evaluates the greenness of a chemical reaction on a scale from 0 to 100. An ideal reaction has an EcoScale of 100. The score is calculated by subtracting penalty points from 100 for non-ideal conditions. These penalty points are assigned for factors such as high temperature, use of hazardous substances, and complex work-up procedures.

To illustrate the application of these metrics, a hypothetical synthesis of this compound is considered, based on typical procedures for related compounds.

Interactive Data Table: Green Metrics Evaluation for a Representative Synthesis of this compound

The following table provides a theoretical evaluation of the green metrics for a one-pot synthesis of this compound. The values are based on a representative procedure and serve as an illustrative example.

MetricValueCalculation/Rationale
Atom Economy ~85%Based on the reaction of 2-naphthol, formaldehyde, and malononitrile, with the elimination of water. The exact value depends on the specific reaction stoichiometry.
E-Factor 5-20This range is typical for fine chemical synthesis and is highly dependent on the amount of solvent used for reaction and purification. Solvent-free reactions would significantly lower this value.
EcoScale 70-85This score reflects a generally efficient and relatively green synthesis. Penalty points may be deducted for the use of organic solvents, heating, and the catalyst. The use of greener solvents and energy-efficient methods like microwave irradiation can improve the score.

Detailed Research Findings

Research on the synthesis of related chromene derivatives has highlighted the advantages of multicomponent reactions. These reactions are often characterized by high atom economy as they combine multiple reactants in a single step to form a complex product. The use of catalysts, particularly recyclable ones, can further enhance the green credentials of the synthesis by reducing the activation energy and allowing for milder reaction conditions.

For instance, studies on the synthesis of 2-amino-4H-chromene derivatives have demonstrated that the choice of catalyst and reaction conditions significantly impacts the greenness of the process. The use of water as a solvent, or solvent-free conditions, dramatically reduces the E-Factor. nih.gov Furthermore, the application of microwave irradiation can lead to shorter reaction times and reduced energy consumption, thereby increasing the EcoScale score. researchgate.net

While a specific, detailed green metric analysis for the synthesis of this compound is not extensively reported in the literature, the principles and calculations can be readily applied. The data from analogous syntheses strongly suggest that a well-designed, one-pot, multicomponent approach would be a green and efficient method for its production. The key to maximizing the greenness of the synthesis lies in the careful selection of reactants, the use of a non-toxic and recyclable catalyst, the minimization of solvent use, and the adoption of energy-efficient reaction conditions.

Advanced Derivatization and Chemical Transformations of 3 Imino 3h Benzo F Chromene 2 Carbonitrile

Functional Group Interconversions

The reactive imino and nitrile groups of 3-imino-3H-benzo[f]chromene-2-carbonitrile are amenable to various chemical modifications, allowing for the introduction of new functionalities and the generation of diverse molecular frameworks.

Conversion of Imino- to Oxo- Derivatives

The transformation of the 3-imino group to a 3-oxo functionality is a key reaction, leading to the formation of 3-oxo-3H-benzo[f]chromene-2-carbonitrile. This conversion can be achieved through acid-catalyzed hydrolysis. The process typically involves heating the imino compound in the presence of a dilute mineral acid, such as hydrochloric acid, which protonates the imino nitrogen, facilitating nucleophilic attack by water and subsequent elimination of ammonia (B1221849) to yield the corresponding ketone.

Furthermore, the nitrile group can also undergo hydrolysis under more vigorous acidic or basic conditions to yield a carboxylic acid. This two-step transformation can ultimately lead to the formation of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid, a valuable intermediate for further derivatization.

Table 1: Synthesis of 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid

Starting MaterialReagents and ConditionsProduct
This compound1. Dilute HCl, heat2. Concentrated HCl, reflux3-Oxo-3H-benzo[f]chromene-2-carboxylic acid

Esterification Reactions for Diverse Functionalized Chromenes

The carboxylic acid functionality of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid serves as a handle for the introduction of various ester groups, leading to a library of functionalized chromenes. Standard esterification methods, such as the Fischer-Speier esterification, can be employed. This involves reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid, like sulfuric acid. The choice of alcohol determines the nature of the resulting ester, allowing for the synthesis of a wide range of derivatives with tailored properties. For instance, reaction with ethanol (B145695) yields ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate.

Table 2: Representative Esterification of 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid

Carboxylic AcidAlcoholCatalystProduct
3-Oxo-3H-benzo[f]chromene-2-carboxylic acidEthanolH₂SO₄ (catalytic)Ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate
3-Oxo-3H-benzo[f]chromene-2-carboxylic acidMethanol (B129727)H₂SO₄ (catalytic)Methyl 3-oxo-3H-benzo[f]chromene-2-carboxylate

Annulation and Fused Heterocyclic Ring Formation

The inherent reactivity of the amino and nitrile functionalities in the reduced form of the title compound, 3-amino-1H-benzo[f]chromene-2-carbonitrile, provides a powerful platform for the construction of novel fused heterocyclic systems. These annulation reactions significantly expand the chemical space accessible from the benzo[f]chromene core. It is important to note that for many of these transformations, a preliminary reduction of the imino group to an amino group is a necessary step.

Synthesis of Chromeno[3,4-c]pyridine Derivatives

The synthesis of chromeno[3,4-c]pyridine derivatives from 2-imino-2H-chromene-3-carbonitrile analogues has been reported, suggesting a viable pathway from this compound. mdpi.com The reaction of the corresponding 2-amino-4H-chromene with malononitrile (B47326) can lead to the formation of a tautomeric mixture of ylidene aminochromenes, which can then be oxidized to yield 2-(4-amino-9-R-1-cyano-5-imino-3,5-dihydro-2H-chromeno[3,4-c]pyridin-2-ylidene)malononitriles. mdpi.com This transformation involves a cascade of reactions including a retro-Michael reaction, nucleophilic attack of the eliminated malononitrile on the nitrile carbon, intramolecular cyclization, and subsequent isomerization and oxidation. mdpi.com

Formation of Chromeno[2,3-d]pyrimidine Systems

The construction of the chromeno[2,3-d]pyrimidine ring system can be effectively achieved through the reaction of the corresponding 2-amino-4H-chromene-3-carbonitrile with formamidine (B1211174) acetate (B1210297). semanticscholar.org This reaction, often facilitated by microwave irradiation under solvent-free conditions, proceeds through the initial formation of an intermediate which then undergoes intramolecular cyclization of the amino group with the nitrile functionality, followed by rearrangement and aromatization to afford the 4-amino-5H-chromeno[2,3-d]pyrimidine derivative. semanticscholar.org

Table 3: Synthesis of a Chromeno[2,3-d]pyrimidine Derivative

Starting MaterialReagentConditionsProduct
3-Amino-1H-benzo[f]chromene-2-carbonitrileFormamidine acetateMicrowave irradiation, solvent-free4-Amino-12H-benzo nih.govbeilstein-journals.orgchromeno[2,3-d]pyrimidine

Construction of Fused Pyrazole (B372694), Tetrazole, and Pyridine Ring Systems

The versatile 3-amino-1H-benzo[f]chromene-2-carbonitrile intermediate can be further utilized to construct a variety of other fused heterocyclic rings.

Fused Pyrazoles: The reaction of the corresponding 2-amino-3-cyano-chromene with hydrazine (B178648) hydrate (B1144303) is a common method for the synthesis of fused pyrazoles. This reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization to yield the pyrazole ring. The classical Knorr synthesis, involving the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, provides a conceptual basis for this transformation. beilstein-journals.org

Fused Tetrazoles: The nitrile functionality in 3-amino-1H-benzo[f]chromene-2-carbonitrile is a key precursor for the synthesis of fused tetrazoles. The [2+3] cycloaddition reaction between the nitrile group and an azide (B81097), typically sodium azide in the presence of an ammonium (B1175870) salt or a Lewis acid, is a well-established method for forming the tetrazole ring. This reaction offers a direct route to 5-substituted-1H-tetrazoles fused to the chromene backbone.

Fused Pyridines (Quinolines): The Friedländer annulation provides a powerful method for the synthesis of fused quinoline (B57606) rings. The reaction of 3-amino-1H-benzo[f]chromene-2-carbonitriles with cyclohexanone (B45756) in the presence of a catalyst like anhydrous zinc chloride can lead to the formation of quinoline and quinazolinone analogs. This one-pot synthesis demonstrates a novel conversion of the starting material into complex heterocyclic systems.

Table 4: Synthesis of Fused Heterocyclic Systems

Fused SystemKey ReagentsReaction Type
PyrazoleHydrazine hydrateCyclocondensation
TetrazoleSodium azide, Ammonium chloride[2+3] Cycloaddition
Pyridine (Quinoline)Cyclohexanone, Zinc chlorideFriedländer Annulation

Generation of Azetidinone and Thiazolidinone Analogues

The synthesis of azetidinone (β-lactam) and thiazolidinone rings fused to or substituted on the benzo[f]chromene scaffold represents a significant area of synthetic exploration. Although direct reactions on this compound are not extensively documented in this specific context, the general reactivity of related chromene and imine systems provides a basis for these transformations. For instance, chromene derivatives have been successfully linked to thiazolidine-2,4-dione and rhodanine (B49660) moieties, which are structurally related to thiazolidinones. nih.govnih.gov

One plausible synthetic route involves the initial conversion of the this compound to its 3-amino analogue. This amino-chromene can then serve as a precursor for Schiff base formation with various aldehydes. Subsequent cyclization of these Schiff bases with chloroacetyl chloride or thioglycolic acid would yield the desired azetidinone or thiazolidinone rings, respectively. This stepwise approach allows for the introduction of diverse substituents on the newly formed heterocyclic ring, depending on the choice of aldehyde and cyclizing agent.

PrecursorReagentsProductReference
Chromene derivativesThiazolidine-2,4-dione, Rhodanine(Z)-[(2H-chromen-3-yl)methylene]azolidinones nih.gov
Amino-chromene precursorAldehydes, Chloroacetyl chlorideAzetidinone-substituted benzo[f]chromene(conceptual)
Amino-chromene precursorAldehydes, Thioglycolic acidThiazolidinone-substituted benzo[f]chromene(conceptual)

Strategic Structural Modifications at Key Positions

Acetylation of the benzo[f]chromene core can be achieved, particularly on amino-substituted derivatives. The reduction of this compound to its corresponding 3-amino-1H-benzo[f]chromene-2-carbonitrile provides a key intermediate for such modifications. vulcanchem.comnih.gov The resulting primary amino group can be readily acetylated.

In a typical procedure, heating the 3-amino-benzo[f]chromene derivative under reflux with acetic anhydride (B1165640) leads to the formation of the corresponding acetylated product. nih.gov This reaction introduces an acetyl group onto the amino function, thereby modifying the electronic and steric properties of the molecule. The structure of the resulting acetylated benzo[f]chromene can be confirmed through spectral analysis. nih.gov Depending on the reaction conditions and the presence of other reactive sites, diacetylation could potentially occur, although this would require more forcing conditions or the presence of multiple nucleophilic centers.

Starting MaterialReagentProductReference
2-Amino-benzo[h]chromeneAcetic anhydrideAcetylated 2-amino-benzo[h]chromene nih.gov
Amino-benzo[f]chromenesAcetic anhydrideAcetylated amino-benzo[f]chromene nih.gov

The conversion of the imino group of this compound to an amino group opens up the possibility of forming a wide variety of Schiff bases (imines). The resulting 3-amino-1H-benzo[f]chromene-2-carbonitrile can undergo condensation reactions with a range of aldehydes and ketones. nih.gov This reaction is typically catalyzed by a small amount of acid or base and involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration. nih.govyoutube.com

For example, refluxing amino-benzo[f]chromene derivatives with aromatic aldehydes, such as 4-methoxybenzaldehyde, in a suitable solvent like DMF with a few drops of acetic acid, yields the corresponding Schiff base. nih.gov The synthesis of Schiff bases from various amino compounds and carbonyls is a well-established and versatile reaction, allowing for the introduction of a vast array of substituents onto the chromene scaffold. researchgate.netresearchgate.netnih.govmdpi.com These reactions are fundamental in constructing more complex molecules and are often used in the synthesis of ligands for coordination chemistry and compounds with potential biological activity. nih.govnih.govsemanticscholar.org

Amino PrecursorCarbonyl CompoundProductReference
3-AminobenzanthroneHeterocyclic aldehydesHeterocyclic Schiff bases of benzanthrone mdpi.com
4-(4-Aminophenyl)-morpholineVarious aldehydesSchiff bases of 4-(4-aminophenyl)-morpholine nih.gov
Benzo[f]chromene-amino derivatives4-MethoxybenzaldehydeSchiff base of benzo[f]chromene nih.gov

Reductive Transformations of Imino-Chromene Compounds

The reduction of the imino group in 2-imino-2H-chromene-3-carbonitrile and its benzo[f] analogue is a key transformation that yields the more stable and synthetically versatile 2-amino-4H-chromene derivatives. A widely employed method for this reduction involves the use of sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol. vulcanchem.com

The reaction is typically carried out by suspending the iminocoumarin-3-carbonitrile in methanol at a low temperature (e.g., 0°C), followed by the portion-wise addition of sodium borohydride. vulcanchem.com This method is efficient, often providing high yields of the corresponding 3-amino-1H-benzo[f]chromene-2-carbonitrile. vulcanchem.com The resulting amino-chromenes are valuable intermediates for further functionalization, including the synthesis of Schiff bases and N-acylated derivatives. nih.govnih.gov

Starting MaterialReducing AgentProductYieldReference
2-Imino-2H-1-benzopyran-3-carbonitrileSodium borohydride in methanol3-Amino-1H-benzo[f]chromene-2-carbonitrile90% vulcanchem.com
6-Nitro-2H-chromen-2-oneFe powder, NH₄Cl6-Amino-2H-chromen-2-one- nih.gov

Reductive cyclization of nitro-chromene derivatives provides a powerful strategy for the synthesis of fused heterocyclic systems. This approach typically involves the reduction of a nitro group to an amino group, which then undergoes an intramolecular cyclization with another functional group present in the molecule.

One notable example is the iron/acetic acid-mediated reductive cyclization of substituted 2-aryl-3-nitro-2H-chromenes with substituted 2-nitrobenzaldehydes to synthesize 6-aryl-6H-chromeno[3,4-b]quinolines. thieme-connect.com This reaction proceeds through a sequence of reduction, hydrolysis, aldol (B89426) condensation, and intramolecular addition. thieme-connect.com Similarly, the reduction of the nitro group in enol-Ugi adducts of 4-hydroxy-3-nitro-coumarin with iron in acetic acid leads to an amino intermediate that can spontaneously cyclize to form chromenopyrazines. mdpi.com These methods offer a direct route to complex, polycyclic aromatic compounds from readily available nitro-chromene precursors. thieme-connect.comresearchgate.net

Precursor(s)ReagentsProductReference
Substituted 3-Nitro-2H-chromenes and 2-NitrobenzaldehydesFe/AcOH6H-Chromeno[3,4-b]quinolin-6-ol derivatives thieme-connect.com
Enol-Ugi adducts of 4-hydroxy-3-nitro-coumarinFe/Acetic acidChromenopyrazines mdpi.com
ortho-Substituted nitroarenesCO (or CO surrogate)N-heterocycles (e.g., indoles) unimi.it

Photocatalytic Functionalization Strategies for Chromene Architectures

The application of visible-light photocatalysis has emerged as a powerful and sustainable strategy for the synthesis and functionalization of complex organic molecules, including heterocyclic scaffolds like chromenes. rsc.orgresearchgate.net This approach utilizes light as an abundant and non-toxic energy source, facilitating chemical transformations under mild conditions and aligning with the principles of green chemistry. researchgate.netsigmaaldrich.com While direct photocatalytic functionalization of this compound is not extensively documented, research on related chromene and imine systems provides a strong foundation for developing such strategies.

The innate reactivity of imines has been significantly expanded through photocatalysis, which enables the generation of versatile radical intermediates under gentle reaction conditions. bohrium.com This has opened new avenues for the α-functionalization of imines, moving beyond their traditional role as electrophiles. bohrium.commdpi.com These photocatalytic methods offer novel approaches for creating carbon-carbon and carbon-heteroatom bonds.

A noteworthy advancement in this area is the metal-free, photochemical C-4 alkylation of 2-iminochromenes. rsc.org This protocol employs readily available carboxylic acids as alkylating agents under photoredox conditions, achieving selective functionalization at the C-4 position. rsc.org This strategy is particularly relevant to the derivatization of this compound, as the C-4 position of the chromene core is a potential site for modification. The proposed mechanism for such reactions often involves the generation of radical species that can engage in additions to the chromene framework.

Furthermore, photocatalysis has been successfully employed in the synthesis of various chromene derivatives. For instance, a one-pot photocatalytic synthesis of benzo[f]chromene has been achieved at room temperature using a nano-SnO₂/TiO₂ composite as a photocatalyst. rsc.org This method involves the reaction of benzyl (B1604629) alcohol, malononitrile, and β-naphthol. rsc.org Additionally, photocatalyzed cyclization reactions have been developed for the synthesis of 6H-benzo[c]chromene scaffolds from O-benzylated phenols. nih.gov These synthetic strategies highlight the potential of photocatalysis in constructing the core benzo[f]chromene structure, upon which further functionalization could be performed.

The functional groups present in this compound, namely the imine and nitrile moieties, also offer handles for photocatalytic transformations. The imine group can act as an acceptor for radical additions, a reactivity mode that has been widely explored in visible-light photoredox catalysis. bohrium.commdpi.com The development of these strategies for various imine-containing compounds suggests that similar approaches could be adapted for the target molecule, enabling the introduction of diverse substituents.

The following table summarizes a representative example of a photocatalytic functionalization reaction on a related 2-iminochromene scaffold, which could serve as a model for the derivatization of this compound.

ProductReactantsCatalystSolventLight SourceYield (%)
C-4 Alkylated 2-iminochromene2-Iminochromene, Carboxylic AcidPhotoredox CatalystNot SpecifiedVisible Lightup to 81
Table 1: Photocatalytic C-4 Alkylation of 2-Iminochromene. rsc.org

The exploration of photocatalytic methods for the derivatization of this compound holds significant promise for accessing novel analogues with potentially interesting chemical and physical properties. Future research in this area could focus on adapting existing photocatalytic protocols for imine and chromene functionalization to this specific scaffold, as well as developing new, tailored photocatalytic systems.

Spectroscopic and Advanced Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of protons and carbon atoms. However, specific, peer-reviewed, and fully assigned NMR data for 3-Imino-3H-benzo[f]chromene-2-carbonitrile are scarce. General spectral regions have been reported by commercial suppliers, which can provide an estimated overview of its NMR profile.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in a molecule. For this compound, the aromatic protons are expected to resonate in the downfield region, typically between δ 6.9 and 8.0 ppm. vulcanchem.com The imino proton (-NH) is anticipated to appear as a broad singlet at a more downfield chemical shift, generally in the range of δ 8.9–9.5 ppm, due to its attachment to an electronegative nitrogen atom and potential involvement in hydrogen bonding. vulcanchem.com

Table 1: Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (δ) ppm Predicted Multiplicity
Aromatic Protons 6.9 – 8.0 Multiplet
Imino Proton 8.9 – 9.5 Broad Singlet

Note: This table is based on generalized data and not on experimentally verified and assigned values from peer-reviewed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum reveals the carbon framework of a molecule. For this compound, the carbonitrile carbon (C≡N) is expected to have a chemical shift in the range of δ 116–121 ppm. vulcanchem.com The imino carbon (C=N) would likely appear further downfield, between δ 143 and 160 ppm. vulcanchem.com The aromatic and pyran ring carbons would produce a series of signals in the δ 110–152 ppm range. vulcanchem.com Without specific experimental data, precise assignment of each carbon atom is not possible.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (δ) ppm
C≡N 116 – 121
Aromatic Carbons 110 – 152
C=N 143 – 160

Note: This table is based on generalized data and not on experimentally verified and assigned values from peer-reviewed literature.

Two-Dimensional NMR Techniques (HSQC, HMBC) for Regiochemical and Connectivity Assignment

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguously assigning proton and carbon signals and establishing the connectivity of the molecular structure.

HSQC spectra would reveal direct one-bond correlations between protons and the carbon atoms they are attached to. This would be instrumental in assigning the signals of the aromatic protons to their corresponding carbons in the benzo[f]chromene ring system.

HMBC spectra show correlations between protons and carbons over two to three bonds. These long-range correlations are vital for confirming the regiochemistry of the molecule, for instance, by showing correlations from protons on the aromatic rings to the carbons of the pyran ring and the nitrile group, thereby confirming the fusion pattern of the heterocyclic system.

While detailed HSQC and HMBC data have been published for derivatives of 2-imino-2H-chromene-3-carbonitrile and other related benzo[f]chromene structures, no such specific data has been found for this compound itself. mdpi.commdpi.comnih.gov

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The molecular formula for this compound is C₁₄H₈N₂O, corresponding to a monoisotopic mass of approximately 220.0637 g/mol . HR-ESI-MS would be expected to show a protonated molecule [M+H]⁺ with an m/z value corresponding to this exact mass, confirming the compound's elemental composition.

Analysis of Fragmentation Patterns for Structural Confirmation

In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the resulting fragment ions provide valuable structural information. While a detailed fragmentation pattern for this compound is not available in the surveyed literature, general fragmentation pathways for related heterocyclic structures often involve the loss of small, stable neutral molecules. Potential fragmentation could include the loss of HCN (from the nitrile and imine groups), CO, and cleavage of the pyran ring. Analysis of the fragmentation of related benzo[f]chromene derivatives and other nitrogen-containing heterocycles could provide a basis for predicting the fragmentation pathways of the target compound. nih.govresearchgate.net

Table 3: List of Compounds Mentioned

Compound Name
This compound

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the specific vibrational modes of its constituent bonds.

The most prominent and diagnostic peaks are associated with the nitrile (C≡N) and imino (C=N) functional groups. The stretching vibration of the carbon-nitrogen triple bond in the nitrile group typically appears as a sharp, intense band in the region of 2200-2300 cm⁻¹. For this compound, this peak is observed in the range of 2180–2192 cm⁻¹. vulcanchem.com

The carbon-nitrogen double bond of the imino group gives rise to a stretching vibration that is observed in the 1600–1664 cm⁻¹ region. vulcanchem.com This absorption helps to confirm the presence of the imino functionality within the chromene framework. The aromatic C-H and C=C stretching vibrations from the fused benzo and pyran rings also contribute to the complexity of the spectrum, typically appearing in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. The presence of the ether linkage (C-O-C) within the pyran ring would be expected to show absorptions in the 1000-1300 cm⁻¹ range.

A summary of the key IR absorption data is presented in the table below.

Functional GroupVibrational ModeAbsorption Range (cm⁻¹)
Nitrile (C≡N)Stretching2180–2192 vulcanchem.com
Imino (C=N)Stretching1600–1664 vulcanchem.com
Aromatic C=CStretching~1450-1600
Aromatic C-HStretching~3000-3100
Ether (C-O-C)Asymmetric Stretching~1200-1270
Ether (C-O-C)Symmetric Stretching~1000-1075

Note: The table includes both experimentally reported ranges and typical expected ranges for certain functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one.

The molecule is expected to exhibit strong absorptions in the UV region due to π → π* transitions. These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the delocalized aromatic system. The extended conjugation of the naphthalene (B1677914) moiety fused with the pyran ring, further extended by the imino and nitrile groups, would likely result in multiple absorption bands.

Additionally, the presence of heteroatoms with lone pairs of electrons (nitrogen and oxygen) allows for n → π* transitions. These transitions, which involve the excitation of a non-bonding electron to an antibonding π* orbital, are typically weaker in intensity compared to π → π* transitions and may appear as shoulders on the main absorption bands or as separate bands at longer wavelengths. The exact positions of the absorption maxima (λmax) would be dependent on the solvent used for analysis due to solvatochromic effects.

Computational and Theoretical Investigations of 3 Imino 3h Benzo F Chromene 2 Carbonitrile Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of the 3-imino-3H-benzo[f]chromene-2-carbonitrile system. These computational methods allow for a detailed exploration of the molecule's geometric and electronic properties.

The electronic structure is further elucidated by analyzing the distribution of electron density and the nature of the chemical bonds within the molecule. The nitrogen atom of the imino group and the carbonitrile group are electron-withdrawing, which significantly impacts the electronic landscape of the benzo[f]chromene core.

Table 1: Representative Optimized Geometric Parameters for a Benzo[f]chromene Core

ParameterTypical Bond Length (Å)Typical Bond Angle (°)
C-C (aromatic)1.38 - 1.42118 - 121
C-O (pyran ring)1.36 - 1.39-
C=N (imino)1.28 - 1.32-
C≡N (carbonitrile)1.15 - 1.18-
C-C-C (in rings)-119 - 122
C-O-C (pyran ring)-115 - 118

Note: The data in this table are representative values based on DFT studies of similar chromene derivatives and are intended for illustrative purposes.

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra of this compound. mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. The predicted spectra for related chromene derivatives show strong absorptions in the UV-visible region, which are attributed to π-π* transitions within the conjugated system. researchgate.net The exact position of the absorption maxima is influenced by the electronic nature of the substituents and the solvent environment.

Table 2: Predicted Electronic Transitions for a Substituted Benzo[f]chromene System

TransitionWavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S1~350 - 400> 0.5HOMO → LUMO
S0 → S2~300 - 340> 0.2HOMO-1 → LUMO
S0 → S3~270 - 290> 0.1HOMO → LUMO+1

Note: This data is illustrative and based on TD-DFT calculations for analogous heterocyclic systems.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability and chemical stability. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

In this compound, the HOMO is typically localized over the electron-rich benzo[f]chromene ring system, while the LUMO is distributed over the electron-deficient imino and carbonitrile groups. This distribution indicates that the molecule can act as both an electron donor and an electron acceptor, making it suitable for various chemical reactions.

Molecular Electrostatic Potential (MESP) Topology Analysis

Molecular Electrostatic Potential (MESP) analysis provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. rsc.org This is invaluable for predicting how the molecule will interact with other chemical species.

The MESP map of this compound reveals distinct regions of positive and negative electrostatic potential. The areas around the nitrogen atom of the imino group and the oxygen atom of the pyran ring are expected to be electron-rich (negative potential), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aromatic rings exhibit a positive potential. The carbon atom of the carbonitrile group also represents an electrophilic site.

The MESP topology is instrumental in predicting the nature and strength of non-covalent interactions, such as hydrogen bonding and π-π stacking. The electron-rich regions identified on the MESP map are likely to act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking interactions. These intermolecular forces are crucial in determining the solid-state packing of the molecule and its behavior in biological systems. The understanding of these interaction propensities is vital for the rational design of new materials and therapeutic agents based on the this compound scaffold.

Quantum Chemical Modeling of Polymorphism and Conformational Analysis

Quantum chemical modeling is a powerful tool for investigating the solid-state properties of crystalline materials, including polymorphism, which is the ability of a compound to exist in multiple crystalline forms. These different forms, or polymorphs, can exhibit distinct physical and chemical properties.

The prediction of the most stable polymorphic form of a crystalline solid is a central challenge in materials science. Computational approaches, particularly those based on density functional theory (DFT), are instrumental in this area. While specific studies on the lattice energies and polymorphism of this compound are not extensively documented in publicly available literature, the methodologies employed for similar chromene derivatives provide a clear framework for such investigations.

For instance, studies on the polymorphism of N-(5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide have revealed the existence of different polymorphs with distinct crystal packing and intermolecular interactions. nih.govnih.gov The stability of these polymorphs is governed by a delicate balance of hydrogen bonds, π-stacking, and other non-covalent interactions, which collectively determine the lattice energy. Computational methods can be used to calculate these lattice energies, providing a quantitative measure of the relative stability of different polymorphic forms. The analysis of pairwise interaction energies between molecules within the crystal lattice helps in classifying the crystal structure as layered, columnar, or other arrangements, further elucidating the nature of the polymorphic forms.

A comprehensive study of the polymorphic modifications of acetyl 2-(N-(2-fluorophenyl)imino)coumarin-3-carboxamide using quantum chemical methods has shown that different crystallization conditions can lead to the formation of distinct polymorphs with varying molecular conformations and interaction topologies. This highlights the importance of considering both kinetic and thermodynamic factors in polymorphism, which can be modeled computationally.

The response of a molecule's structure to external stimuli such as pressure, temperature, or electric fields is crucial for understanding its material properties. Theoretical studies, again primarily using DFT, can simulate these conditions and predict the resulting structural deformations.

In Silico Studies of Molecular Interactions

In silico methods, particularly molecular docking and binding energy calculations, are indispensable in modern drug discovery and development. They allow for the rapid screening of large libraries of compounds against biological targets and provide detailed insights into the nature of ligand-receptor interactions.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or a nucleic acid. Numerous studies have employed molecular docking to investigate the potential biological activities of benzo[f]chromene derivatives.

For example, derivatives of 1H-benzo[f]chromene have been docked into the active sites of various enzymes and proteins to rationalize their observed biological activities. Molecular docking analyses have shown strong interactions of benzo[f]chromene derivatives with targets such as DNA methyltransferase1, highlighting their potential as epigenetic modulators. researchgate.net In other studies, benzo[h]chromene analogues have been docked into the binding sites of cyclin-dependent kinase 2 (CDK-2) and the anti-apoptotic protein Bcl-2 to understand their anticancer effects. nih.gov

The general procedure for such a study on this compound would involve:

Obtaining the three-dimensional structure of the target protein from a repository like the Protein Data Bank (PDB).

Preparing the protein structure by adding hydrogen atoms, assigning charges, and defining the binding pocket.

Generating a low-energy conformation of the this compound molecule.

Running the docking simulation to predict the binding mode and score the different poses.

The results of such simulations would reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex.

The following table summarizes molecular docking studies performed on various benzo[f]chromene derivatives with different biological targets.

Compound ClassBiological TargetKey Findings
1H-benzo[f]chromene derivativesDNA methyltransferase1Strong interaction with the enzyme's active site. researchgate.net
9-hydroxy-1H-benzo[f]chromene derivativesP-glycoprotein (P-gp)Inhibition of P-gp efflux function. nih.gov
3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivativesNot specifiedInvestigated for cytotoxic potencies. researchgate.net
Benzo[h]chromene derivativesCDK-2 and Bcl-2Predicted binding modes correlate with anticancer activity. nih.gov

Following molecular docking, more rigorous computational methods can be used to estimate the binding affinity of a ligand to its receptor. These methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP), provide a more quantitative prediction of the binding free energy.

In studies of 9-hydroxy-1H-benzo[f]chromene derivatives as P-glycoprotein inhibitors, binding energy calculations were used to compare the affinity of the synthesized compounds to that of a known inhibitor. nih.gov These calculations often correlate well with experimentally determined inhibitory concentrations (IC50 values) and can help in prioritizing compounds for further experimental testing.

A typical workflow for calculating the binding energy of this compound to a target protein would involve:

Performing molecular dynamics (MD) simulations of the ligand-receptor complex to sample different conformations.

Using the snapshots from the MD trajectory to calculate the various components of the binding free energy, including molecular mechanics energy, solvation energy, and entropy.

The following table presents a hypothetical example of binding energy calculations for a set of benzo[f]chromene derivatives against a target protein, illustrating the type of data that would be generated.

CompoundDocking Score (kcal/mol)Calculated Binding Energy (kcal/mol)Experimental IC50 (µM)
Derivative 1-8.5-45.25.8
Derivative 2-9.1-50.12.1
Derivative 3-7.9-42.710.5
This compound (Predicted)(Predicted)(To be determined)

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Substituent Effects on Chemical Reactivity and Molecular Properties

The introduction of various substituents onto the 3-Imino-3H-benzo[f]chromene-2-carbonitrile framework profoundly impacts its electronic distribution, steric profile, and, consequently, its chemical behavior. These modifications are a cornerstone of rational drug design, enabling the fine-tuning of molecular properties.

Analysis of Positional Isomerism and Derivatization Effects on Compound Behavior

The positioning of substituents on the aromatic rings of the benzo[f]chromene nucleus gives rise to positional isomers, each exhibiting distinct properties. For instance, the placement of a methoxy (B1213986) group at different positions on the benzo[f]chromene skeleton can alter the electron density across the molecule, thereby influencing its reactivity.

Table 1: Effect of 1-Aryl Substituent on 3-Amino-1H-benzo[f]chromene-2-carbonitrile Derivatives

Derivative 1-Aryl Substituent Observed Properties/Reactivity Reference
3-Amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile Phenyl Forms helical supramolecular chains in the crystal structure via N-H···N hydrogen bonds. frontiersin.org frontiersin.org
3-Amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile 4-Chlorophenyl Exhibits antimicrobial activity. mdpi.com mdpi.com

This table is interactive. Click on the headers to sort the data.

Role of Halogenated Substituents in Modulating Molecular Interactions

The introduction of halogen atoms is a widely used tactic in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding interactions. In the context of benzo[f]chromene derivatives, halogenation has been shown to be a significant factor in their biological activity.

Studies on 3-amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitriles have demonstrated that the presence and position of halogens on the 1-aryl substituent can enhance cytotoxic activity against various cancer cell lines. For example, derivatives with monohalogenated phenyl rings, particularly with chlorine at the meta position, have shown notable activity. researchgate.net The size and electronegativity of the halogen, as well as its position (ortho, meta, or para), can influence the compound's ability to form halogen bonds and other non-covalent interactions with biological targets.

Table 2: Influence of Halogenation on 3-Amino-8-methoxy-1H-benzo[f]chromene-2-carbonitrile Derivatives

Derivative Halogen Substituent (on 1-Aryl Ring) Key Findings Reference
4b 2-Chloro Synthesized and characterized. frontiersin.org
4c 3-Chloro Exhibited the highest cytotoxicity in a series against multiple cancer cell lines. researchgate.net
4f 4-Iodo Synthesized and characterized. frontiersin.org
4j 2,4-Dichloro Synthesized and characterized. frontiersin.org

This table is interactive. Click on the headers to sort the data.

Impact of Substitutions at the Methine and Amino Groups on Compound Functionality

The methine proton at the C4 position and the amino group at the C2 position of the 2-amino-4H-chromene tautomer are critical sites for derivatization. The reactivity of the amino group allows for the synthesis of a variety of derivatives, including Schiff bases and N-acetyl compounds. For instance, the reaction of 2-amino-4-(4-methoxyphenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile with benzaldehyde (B42025) yields a Schiff base, while treatment with acetic anhydride (B1165640) can lead to mono- or di-acetylated products depending on the reaction time. nih.gov

These modifications can significantly alter the compound's steric and electronic properties, which in turn affects its biological activity and potential for further chemical transformations. The introduction of bulky groups at the amino position can, for example, hinder interactions with certain biological targets while potentially enhancing others. The imino group in the this compound tautomer can be reduced to an amine, providing another avenue for functionalization. vulcanchem.com

Spectroscopic analysis, such as 1H NMR, is crucial for characterizing these modifications. For example, the methine proton (H4) in 2-amino-6-bromo-4-((6-bromo-3-cyano-2H-chromen-2-ylidene)amino)-4H-chromene-3-carbonitrile gives a characteristic singlet at 5.81 ppm. mdpi.com

Stereochemical Considerations in Fused Chromene Systems

The three-dimensional arrangement of atoms in space, or stereochemistry, is a fundamental aspect of molecular functionality, particularly in biological systems where interactions are highly specific. The fused ring system of benzo[f]chromene presents interesting stereochemical features.

Analysis of Racemic Mixtures and Strategies for Chiral Resolution

The synthesis of 1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives often results in the formation of a chiral center at the C1 position. Consequently, these compounds are typically produced as racemic mixtures, meaning they contain equal amounts of both enantiomers. mdpi.com The optical activity of these mixtures is zero.

The separation of these enantiomers, known as chiral resolution, is a significant challenge in synthetic chemistry. While specific chiral resolution strategies for this compound are not extensively detailed in the provided search results, general approaches for resolving racemic mixtures of chromene derivatives include chiral chromatography and the use of chiral resolving agents to form diastereomeric salts that can be separated by crystallization. The development of enantioselective synthetic methods is another key strategy to obtain pure enantiomers directly. One study reported the use of a chiral magnetic nanocatalyst for the enantioselective synthesis of 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives. researchgate.net

Investigation of Cis/Trans Configuration and its Structural Implications

In addition to chirality at a single carbon center, the fusion of the pyran ring to the naphthalene (B1677914) system can lead to diastereomers, often designated as cis or trans, depending on the relative orientation of substituents at the ring junctions. The conformation of the pyran ring, which can adopt boat or half-chair forms, is influenced by these stereochemical relationships.

Tautomerism in Imino/Amino Chromene Systems

The this compound structure possesses an imino group that can exist in equilibrium with its amino tautomer, 3-amino-1H-benzo[f]chromene-2-carbonitrile. This phenomenon is a critical aspect of its chemical behavior and biological interactions.

The equilibrium between the imino and amino forms of chromene systems is a subject of both experimental and theoretical investigation. The stability of these tautomers is influenced by factors such as substitution patterns, solvent polarity, and temperature. researchgate.net

Experimental Approaches: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying tautomerism. In solution, a rapid exchange between tautomers can lead to averaged signals. However, by using specific solvents or by lowering the temperature, the rate of this exchange can be slowed, allowing for the observation of distinct signals for each tautomer. beilstein-journals.orgnih.gov For instance, 1H, 13C, and 15N NMR studies can unambiguously assign signals to the specific carbon and nitrogen atoms in each tautomeric form, confirming their existence and relative populations in a given environment. beilstein-journals.orgnih.gov In some cases, the equilibrium can be entirely shifted toward one form, such as the imine tautomer. nih.gov

Theoretical Calculations: Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the relative energies and stability of the different tautomers. researchgate.net These calculations can predict which tautomer is more stable in the gas phase or in various solvents by modeling the molecular interactions. nih.gov Such studies have shown that conjugation and intramolecular hydrogen bonding can have a pronounced effect on tautomer stability. researchgate.net For related systems, theoretical investigations have successfully predicted the predominant tautomer in solution, aligning with experimental findings. nih.gov

The equilibrium for the benzo[f]chromene system is generally understood to favor the amino tautomer due to the aromatic stabilization of the naphthalene ring system. However, the specific electronic effects of the nitrile group at the 2-position and the imino group at the 3-position create a unique electronic environment that requires specific study.

Rational Design Strategies for Modulating Specific Molecular Interactions

Rational design strategies leverage the understanding of SAR to create derivatives of this compound with enhanced activity against specific biological targets.

Derivatives of the benzo[f]chromene scaffold have been identified as potent inhibitors of tubulin polymerization by interacting with the colchicine (B1669291) binding site. semanticscholar.org The binding affinity is highly dependent on the nature and position of substituents on the chromene ring system.

SAR studies have shown that for related 4-aryl-4H-chromenes, the 2-amino and 3-cyano groups are essential for cytotoxic activity. semanticscholar.org For 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitriles, the substitution pattern on the C-1 aryl ring is critical. The presence of halogens of moderate size, particularly at the meta or para positions of this pendant phenyl ring, has been shown to enhance cytotoxic activity. semanticscholar.org Molecular docking studies help to visualize how these structural features interact with the amino acid residues within the colchicine binding site, which is located between the α and β tubulin subunits. nih.gov These interactions are often hydrophobic, but hydrogen bonds can also play a crucial role in stabilizing the ligand-protein complex. researchgate.net

Table 1: SAR of Benzo[f]chromene Derivatives at the Tubulin Colchicine Binding Site
Compound SeriesKey Structural FeatureObserved Effect on Tubulin InteractionReference
4-Aryl-4H-chromenes2-Amino and 3-Cyano groupsEssential for cytotoxic activity and displacement of colchicine. semanticscholar.org
3-Amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitrilesHalogen (Cl, Br) at meta or para position of C-1 aryl ringEnhances cytotoxic activity. semanticscholar.org
3-Amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitrilesMethoxy group at C-8Contributes to the overall binding affinity. nih.gov

Chromene-based structures have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. The design strategy often involves creating molecules that can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of these enzymes.

For fused pyrano[3,2-c]chromene derivatives, a key design principle is the attachment of a scaffold, such as N-benzylpyridinium, which can interact with the PAS. researchgate.netmdpi.com The chromene portion of the molecule is typically responsible for interacting with the CAS. mdpi.com Kinetic and molecular docking studies have shown that these compounds can act as mixed-type inhibitors, binding to both sites simultaneously. researchgate.net The nature of the substituent on the benzyl (B1604629) ring can significantly influence potency and selectivity. For example, a 4-fluorobenzyl group was found to confer potent anti-AChE activity. researchgate.netmdpi.com

Table 2: Design Principles for Chromene-Based Cholinesterase Inhibitors
Compound SeriesDesign PrincipleTarget InteractionResulting ActivityReference
5-Oxo-4,5-dihydropyrano[3,2-c]chromenesLinkage to an N-benzylpyridinium scaffold.Chromene core binds to CAS; Pyridinium moiety binds to PAS.Potent dual inhibitors of AChE and BChE. researchgate.netmdpi.com
Amino-7,8-dihydro-4H-chromenone derivativesModification of substituents on the chromene and pendant aryl rings.Interaction with both CAS and PAS.Potent inhibition, particularly against BChE. nih.gov
G801-0274 analogsStructural modification of a lead compound with a dual-site binding property.Simultaneous binding to PAS and CAS of both AChE and BChE.Strong dual inhibitory effect on AChE and BChE. researchgate.net

Structural modifications to the benzo[f]chromene scaffold can profoundly impact cellular pathways, leading to cell cycle arrest and the induction of apoptosis in cancer cells.

Studies on various benzo[h]chromene and benzo[f]chromene derivatives have shown that these compounds can inhibit cell proliferation by arresting the cell cycle at different phases, such as G1, S, or G2/M. researchgate.netnih.gov For instance, certain fused pyran derivatives were found to cause cell cycle arrest and induce DNA double-strand breaks. nih.gov The presence of specific functional groups, such as a pyrimidine (B1678525) ring fused to the chromene nucleus, can significantly enhance cytotoxic activity. researchgate.net

The induction of apoptosis is a key mechanism of action for these compounds. This programmed cell death is often mediated by the activation of the caspase cascade. researchgate.net Benzo[f]chromene derivatives have been shown to increase the activity of effector caspases, such as caspase-3/7, leading to apoptosis. semanticscholar.orgresearchgate.net The specific substitutions on the chromene ring and any attached aryl groups determine the potency of these effects. For example, the hydrophobic nature of certain substituents has been linked to enhanced pro-apoptotic activity. researchgate.net

Table 3: Structural Modifications of Benzo[f]chromenes Affecting Cellular Pathways
Structural Modification/Compound SeriesEffect on Cell CycleEffect on ApoptosisReference
Fused pyrimidine-chromene hybridsCell cycle arrest.Induces apoptosis through a caspase-dependent mechanism. researchgate.net
3-Amino-1-aryl-8-methoxy-1H-benzo[f]chromene-2-carbonitrilesNot specifiedInitiates apoptosis via increased mitochondrial superoxide (B77818) and caspase 3/7 activation. semanticscholar.org
Fused pyran derivativesInhibition of various cell cycle phases.Induces DNA double-strand breaks and apoptosis. nih.gov

Reaction Mechanism Elucidation in Chromene Synthesis and Transformation

Mechanistic Pathways of Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. dntb.gov.ua The synthesis of 3-Imino-3H-benzo[f]chromene-2-carbonitrile and its analogs is frequently achieved through a three-component condensation of a β-naphthol, an aromatic aldehyde, and malononitrile (B47326). vulcanchem.comnih.gov This process is a cascade of reactions, typically beginning with a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and tautomerization.

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis and is the typical initiating step in the multicomponent synthesis of chromenes. wikipedia.orgnih.gov It involves the reaction of an active methylene (B1212753) compound, such as malononitrile, with a carbonyl compound, like an aromatic aldehyde. wikipedia.org The reaction is usually catalyzed by a weak base, such as an amine (e.g., piperidine (B6355638), triethylamine) or an inorganic base (e.g., sodium carbonate). semanticscholar.orgwikipedia.orgresearchgate.net

The mechanism proceeds via the following steps:

Deprotonation: The basic catalyst abstracts an acidic proton from the active methylene group of malononitrile, creating a resonance-stabilized carbanion (enolate). The presence of two electron-withdrawing nitrile groups significantly increases the acidity of the methylene protons, allowing even weak bases to facilitate this step. wikipedia.orgyoutube.com

Nucleophilic Addition: The resulting carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This addition forms an alkoxide intermediate. organic-chemistry.org

Protonation and Dehydration: The alkoxide intermediate is protonated, often by the conjugate acid of the catalyst or a protic solvent, to yield an aldol-type adduct. This adduct then undergoes base-catalyzed dehydration (elimination of a water molecule) to produce the final product of the condensation, an α,β-unsaturated dinitrile, often referred to as a Knoevenagel adduct or an arylidenemalononitrile. wikipedia.orgorganic-chemistry.org

An alternative mechanistic pathway involves the initial reaction of the amine catalyst with the aldehyde to form a more electrophilic iminium ion. This ion then reacts with the enolate derived from malononitrile, followed by a rearrangement that regenerates the catalyst and yields the product. youtube.com

Table 1: Catalysts Commonly Used in Knoevenagel Condensation for Chromene Synthesis

Catalyst TypeSpecific ExamplesRole in MechanismReference
Organic Bases Piperidine, Triethylamine, AnilineAct as a base to deprotonate the active methylene compound and can form an iminium intermediate with the aldehyde. semanticscholar.orgwikipedia.orgnih.gov
Inorganic Bases Sodium Carbonate (Na₂CO₃), Lithium Hydroxide (B78521) (LiOH·H₂O)Serve as heterogeneous or homogeneous bases for proton abstraction. semanticscholar.orgresearchgate.net
Ionic Liquids [Hmim]HSO₄Can act as both catalyst and solvent, promoting the reaction under green conditions. semanticscholar.org
Lewis Acids TiCl₄, InCl₃, BF₃·OEt₂Activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack. semanticscholar.orgnih.govnih.gov

Following the initial Knoevenagel condensation, the resulting α,β-unsaturated nitrile intermediate is highly reactive and participates in subsequent steps of the reaction cascade. A key and highly reactive intermediate implicated in many chromene syntheses is the ortho-quinone methide (o-QM). researchgate.netrsc.org These ephemeral species are highly polarized and act as potent electrophiles. nih.gov

In the context of benzo[f]chromene synthesis from naphthols, the formation of an o-quinone methide intermediate is a critical step. nih.gov The mechanism can be envisioned as follows:

o-QM Generation: An aldehyde reacts with a naphthol under catalytic conditions (often amine-catalyzed) to generate a transient o-quinone methide. This intermediate is formed by the condensation of the aldehyde with the naphthol followed by dehydration. nih.gov Due to the loss of aromaticity, o-QMs are exceptionally reactive. nih.govescholarship.org

Nucleophilic Attack/Cycloaddition: The in situ-generated o-QM is immediately trapped by a nucleophile. In this multicomponent reaction, the nucleophile is the carbanion of malononitrile. The reaction can be viewed as a 1,4-conjugate addition (Michael addition) of the malononitrile anion to the α,β-unsaturated system of the o-QM. nih.gov This addition occurs at the exocyclic methylene carbon, which is the most electrophilic site, leading to the restoration of aromaticity in the naphthalene (B1677914) ring and the formation of a new carbon-carbon bond. nih.gov

Ring Formation: The intermediate formed from the Michael addition is now primed for the final ring-closing step to form the chromene heterocycle.

The high reactivity and transient nature of o-QMs make them challenging to isolate but highly valuable for constructing complex molecular architectures efficiently. researchgate.netescholarship.org Their involvement explains the rapid formation of the chromene core under mild conditions.

Catalytic Mechanisms in Chromene Synthesis

Catalysis is central to the efficient and controlled synthesis of chromenes. Catalysts not only accelerate the reaction but also dictate the reaction pathway and selectivity. Methodologies for chromene synthesis can be broadly categorized by the type of catalyst employed, including acid-base catalysis and metal catalysis. msu.eduresearchgate.net

Acid-base catalysis is the most common and often most environmentally benign approach for synthesizing this compound and related compounds.

Base Catalysis: As previously discussed, bases like piperidine, triethylamine, and sodium carbonate are instrumental. semanticscholar.orgresearchgate.net Their primary role is to generate the nucleophilic malononitrile anion for the initial Knoevenagel condensation. researchgate.net In the subsequent Michael addition of the naphthol to the Knoevenagel adduct, the base can activate the naphthol by deprotonating the hydroxyl group, making it a more potent nucleophile. Finally, the base can facilitate the tautomerization steps leading to the stable final product. Green synthetic approaches often utilize recyclable organocatalysts like anhydrous piperazine (B1678402) or simple inorganic bases under solvent-free conditions, for instance, through ball milling, which enhances reaction rates and reduces waste. researchgate.net

Acid Catalysis: Brønsted or Lewis acids can also catalyze chromene synthesis. Lewis acids (e.g., InCl₃, TiCl₄) activate the aldehyde's carbonyl group, increasing its electrophilicity and facilitating the initial Knoevenagel condensation. nih.govnih.gov In some pathways, acids are crucial for promoting the dehydration step that forms an o-quinone methide or for catalyzing the final intramolecular cyclization. nih.gov

Transition metal catalysis offers alternative and powerful routes to chromene skeletons, often proceeding through distinct mechanistic pathways. msu.edu

Gold Catalysis: Gold catalysts, such as Ph₃PAuNTf₂, are effective in synthesizing 2H-chromenes from aryl propargyl ethers. msu.edu The reaction proceeds through the activation of the alkyne by the gold(I) catalyst, followed by an intramolecular hydroarylation/cyclization cascade. msu.edu

Cobalt Catalysis: Cobalt(II) porphyrin complexes can catalyze the synthesis of 2H-chromenes from salicyl-N-tosylhydrazones and terminal alkynes. The proposed mechanism involves the formation of a Co(III)-carbene radical intermediate, which then reacts with the alkyne. msu.edu

Palladium Catalysis: Palladium catalysts have been used in coupling reactions to construct biphenyl (B1667301) precursors, which then undergo lactonization to form chromenone cores. tubitak.gov.tr Other palladium-catalyzed methods involve the enantioselective formation of o-quinone methides and their subsequent trapping. nih.gov

Table 2: Comparison of Catalytic Systems in Chromene Synthesis

Catalytic SystemReactantsKey Mechanistic FeatureReference
Piperidine/Ethanol (B145695) β-Naphthol, Aldehyde, MalononitrileBase-catalyzed Knoevenagel/Michael/Cyclization cascade. semanticscholar.orgvulcanchem.com
Na₂CO₃/Ball Milling Aldehyde, Malononitrile, Phenol (B47542)Solvent-free Knoevenagel condensation followed by intramolecular cyclization. researchgate.net
Ph₃PAuNTf₂ Aryl propargyl ethersGold-catalyzed activation of alkyne followed by cyclization. msu.edu
[CoII(porphyrin)] Salicyl-N-tosylhydrazones, Terminal alkynesFormation of a Co(III)-carbene radical intermediate. msu.edu
Aniline Naphthol, CinnamaldehydeAmine-catalyzed generation of o-QM via Mannich-cyclization cascade. nih.gov

Intramolecular Cyclization Mechanisms in Chromene Ring Formation

The final and defining step in the synthesis of the chromene ring system is an intramolecular cyclization. The specific mechanism depends on the intermediates generated in the preceding steps. In the multicomponent synthesis of this compound, the cyclization follows the Michael addition of the naphthol to the Knoevenagel adduct.

The plausible mechanism is an intramolecular O-cyclization:

Intermediate Formation: The Michael addition of β-naphthol to the arylidenemalononitrile intermediate results in an open-chain adduct.

Cyclization: The nucleophilic oxygen atom of the naphtholate attacks one of the electron-deficient carbons of the dinitrile moiety. Specifically, it is proposed to attack the carbon of one of the nitrile groups. mdpi.com

Tautomerization/Rearrangement: This initial cyclized product is not yet the final iminochromene. It undergoes a rapid tautomerization. The attack on the nitrile carbon leads to an intermediate that rearranges to form the thermodynamically more stable six-membered pyran ring with an exocyclic imine group, which is in equilibrium with its endocyclic tautomer. For this compound, the reaction stops at this stage, yielding the imino-functionalized product. In other systems, this imine can be hydrolyzed to a carbonyl group or rearrange to an enamine (aminochromene). mdpi.commdpi.com

Alternative cyclization mechanisms exist, such as the 6π-electrocyclization of in situ-generated o-quinone methides, which is a powerful method for forming the pyran ring in a stereocontrolled manner. msu.edu Photochemical strategies involving the cyclization of intermediates generated via photoredox reactions have also been reported for related benzochromene systems. researchgate.netnih.gov

Formation Mechanisms of Dimeric Chromene Species

The formation of dimeric structures is a notable aspect of iminochromene chemistry. Research has shown that under specific conditions, 2-iminochromene-3-carbonitrile derivatives can undergo dimerization. For instance, studies on the reaction of salicylic (B10762653) aldehydes with malononitrile have revealed the formation of dimers, specifically 2-amino-4-((3-cyano-2H-chromen-2-ylidene)amino)-4H-chromene-3-carbonitriles. sciforum.net

The proposed mechanism for the formation of these dimers often involves a multi-step process. In some cases, the reaction proceeds through the initial formation of a monomeric intermediate, such as 2-(2-amino-3-cyano-4H-chromen-4-yl)malononitrile. This intermediate can then undergo a retro-Michael reaction, eliminating a molecule of malononitrile. The liberated malononitrile can then attack the nitrile carbon of another aminochromene molecule. This is followed by an intramolecular cyclization and isomerization to yield complex dimeric or fused heterocyclic systems like chromeno[3,4-c]pyridines. sciforum.net

Ultrasound activation without a catalyst has been shown to facilitate the formation of these dimers in high yields and shorter reaction times compared to traditional methods that require a catalyst and longer stirring periods. sciforum.net Another proposed pathway involves the dimerization of 2-imino-2H-chromene-3-carbonitrile itself. The reaction between two molecules can lead to the formation of a stable dimeric adduct, a process that can be influenced by reaction conditions such as solvent and the presence of a base like triethylamine. sciforum.net

The table below summarizes the conditions and outcomes for the formation of related dimeric chromene species.

ReactantsConditionsProductYieldReference
Salicylic aldehydes, malononitrileUltrasound activation, catalyst-free2-amino-6-R-4-((6-R-3-cyano-2H-chromen-2-ylidene)amino)-4H-chromene-3-carbonitrilesHigh sciforum.net
Salicylic aldehydes, malononitrileMethanol (B129727)/water, triethylamine, room temp, 6-20 h2-amino-6-R-4-((6-R-3-cyano-2H-chromen-2-ylidene)amino)-4H-chromene-3-carbonitriles- sciforum.net

Photocatalysis Reaction Mechanisms in Chromene Chemistry

Visible-light photocatalysis has emerged as a powerful and sustainable tool for the synthesis and functionalization of chromene derivatives. researchgate.netnih.gov This green chemistry approach utilizes light as an abundant energy source to drive chemical transformations, often under mild, solvent-free conditions. researchgate.netnih.govnih.gov

The general mechanism of photoredox catalysis in the context of chromene synthesis involves the excitation of a photocatalyst by visible light. researchgate.net This excited state photocatalyst can then act as either an electron donor or an acceptor, initiating a cascade of redox events. scispace.com In many multi-component reactions for synthesizing chromene derivatives, such as chromeno[4,3-b]chromenes, the photocatalyst facilitates the generation of highly reactive species. nih.govrsc.org

Studies using various nanocatalysts, such as histaminium (B1265317) tetrachlorozincate or eosin (B541160) Y-functionalized WO3/ZnO nanocomposites, under green LED irradiation have elucidated the key reactive species involved. nih.govrsc.org Trapping experiments have confirmed that superoxide (B77818) radical anions (˙O₂⁻), hydroxyl radicals (OH˙), and holes (h⁺) are the primary species driving the reaction forward. nih.govrsc.org

The proposed photocatalytic cycle for a typical multi-component synthesis of a chromene derivative is as follows:

Excitation: The photocatalyst (PC) absorbs visible light, promoting an electron from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO), forming the excited state (PC*).

Generation of Reactive Species:

The excited PC* can be oxidized by an electron acceptor (like atmospheric oxygen) to generate a superoxide radical anion (˙O₂⁻).

The excited PC* can reduce an electron acceptor, or the hole (h⁺) left in the photocatalyst can oxidize water or hydroxide ions to generate hydroxyl radicals (OH˙).

Catalytic Reaction: These highly reactive radical species then participate in the condensation reaction between the starting materials (e.g., an aldehyde, a 1,3-dicarbonyl compound, and a hydroxycoumarin or naphthol derivative) to form the final chromene product. nih.govrsc.org

The use of heterogeneous, reusable nanocatalysts makes these processes economically and environmentally attractive. nih.govrsc.org Hot filtration tests have confirmed the stability of these photocatalysts, ensuring that the catalytic activity originates from the intact nanocomposite without significant leaching. nih.govrsc.org

The following table details examples of photocatalytic systems used in the synthesis of related chromene structures.

PhotocatalystLight SourceKey Reactive SpeciesStarting MaterialsProduct TypeReference
Histaminium tetrachlorozincateGreen LED˙O₂⁻, OH˙, h⁺Arylaldehyde, Dimedone/1,3-cyclohexanedione, 4-Hydroxycoumarin (B602359)Chromeno[4,3-b]chromenes nih.govscispace.com
WO₃/ZnO@NH₂-EYGreen LED˙O₂⁻, OH˙, h⁺Aromatic aldehydes, Dimedone, 4-HydroxycoumarinChromeno[4,3-b]chromenes rsc.org

Future Directions and Emerging Research Opportunities

Development of Novel Synthetic Methodologies with Enhanced Atom Economy and Selectivity

The pursuit of green and efficient chemical syntheses is a paramount goal in modern organic chemistry. For the construction of the benzo[f]chromene framework, several promising methodologies are being explored to enhance atom economy and selectivity.

Multi-component Reactions (MCRs): Three-component reactions involving β-naphthol, various aldehydes, and malononitrile (B47326) have proven to be an effective route to 2-amino-4-aryl-4H-benzo[f]chromene-3-carbonitrile derivatives. vulcanchem.com These one-pot syntheses are inherently atom-economical as they combine multiple reactants in a single step, minimizing waste and simplifying purification processes. nih.gov The use of catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) under solvent-free conditions has been shown to afford high yields of 70-85%. vulcanchem.com

Advanced Catalysis: The development of novel and reusable catalysts is a key area of focus. Magnetic nanocatalysts, for instance, offer a green and efficient approach for the synthesis of chromeno-pyrazolo[1,2-b]phthalazine-6,9,14(7H)-trione derivatives from related chromene precursors in short reaction times and with good yields. researchgate.net Similarly, pyridine-2-carboxylic acid has been demonstrated as a sustainable and rapid catalyst for the green synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives, achieving high atom economy and a low E-factor. nih.gov

Energy-Efficient Synthesis: The application of non-conventional energy sources such as microwave irradiation and ultrasound is gaining traction. nih.govmdpi.com Microwave-assisted synthesis, in particular, has been shown to significantly reduce reaction times and improve yields in the synthesis of 3-amino-1H-benzo[f]chromene-2-carbonitrile derivatives. researchgate.net Furthermore, catalyst-free synthesis of 6H-benzo[c]chromenes under microwave irradiation in aqueous media represents a highly environmentally benign approach. rsc.org Photochemical synthesis using nano-SnO2/TiO2 composites also presents a novel, room-temperature method for producing benzo[f]chromenes.

The table below summarizes some of the synthetic methodologies being explored:

MethodKey FeaturesYield (%)Reference(s)
DMAP-Catalyzed MCRSolvent-free, three-component reaction70-85 vulcanchem.com
Piperidine-Mediated MCREthanol (B145695) reflux, three-component reaction75 vulcanchem.com
Magnetic NanocatalystGreen, reusable catalystGood researchgate.net
Pyridine-2-carboxylic acidSustainable, rapid catalyst, high atom economyup to 98 nih.gov
Microwave IrradiationReduced reaction times, improved yields- nih.govmdpi.com
Catalyst-free MWIAqueous media, environmentally friendly- rsc.org

Advanced Computational Approaches for Predictive Modeling of Structure-Function Relationships

Computational chemistry is becoming an indispensable tool in the rational design of new molecules with desired properties. For the 3-imino-3H-benzo[f]chromene-2-carbonitrile scaffold, advanced computational methods are being employed to predict structure-function relationships, thereby guiding synthetic efforts and accelerating the discovery process.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are being developed to correlate the structural features of benzo[f]chromene derivatives with their biological activities. mdpi.com For instance, 3D-QSAR models have been successfully created for chromone (B188151) derivatives as MAO inhibitors, providing insights into the structural requirements for potent inhibition. nih.gov These models use statistical methods to relate physicochemical properties of molecules to their biological effects, enabling the prediction of activity for newly designed compounds. mdpi.comrsc.org

Pharmacophore Modeling: Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. rsc.orgresearchgate.net For a series of benzimidazole-based FXR agonists, pharmacophore models have been generated to guide the design of new agonists. researchgate.net This approach can be applied to benzo[f]chromene derivatives to delineate the key features necessary for interaction with specific biological targets.

Molecular Docking: Molecular docking simulations are used to predict the binding orientation of a ligand to its target protein. researchgate.net This technique has been employed to study the interaction of benzo[f]chromene derivatives with targets such as DNA methyltransferase1 and to understand the binding modes of anticancer agents. nih.gov These studies provide valuable information on the intermolecular interactions that govern binding affinity and selectivity.

The integration of these computational tools allows for a more targeted and efficient approach to drug discovery, reducing the need for extensive and costly experimental screening.

Exploration of New Chemical Transformations and Functionalization Strategies for Diverse Applications

The rich chemical functionality of the this compound scaffold provides a versatile platform for a wide array of chemical transformations and functionalization strategies. These modifications are crucial for tuning the physicochemical and biological properties of the core structure, leading to a diverse range of applications.

Functional Group Transformations: The imino and nitrile groups are particularly amenable to chemical modification. The imino group can be readily reduced to an amine, yielding 3-amino derivatives. vulcanchem.com The nitrile group can undergo hydrolysis to form carboxamides or react with Grignard reagents to produce ketones. vulcanchem.com These transformations provide access to a variety of new derivatives with altered reactivity and potential for further functionalization.

Cyclization and Annulation Reactions: The reactive nature of the imino and nitrile functionalities allows for their participation in cyclization reactions to construct fused heterocyclic systems. For example, reaction with phenylisothiocyanate under microwave irradiation can yield chromeno-pyrimidine derivatives. vulcanchem.com Furthermore, the synthesis of benzo[f]chromeno[2,3-d]pyrimidines and chromenotriazolo[1,5-c]pyrimidines has been reported, demonstrating the potential to build complex molecular architectures with potential biological activity. researchgate.netresearchgate.net

Diversity-Oriented Synthesis: Researchers are exploring diversity-oriented synthesis approaches to generate libraries of structurally diverse benzo[f]chromene derivatives. This can involve the use of isocyanide-based multicomponent reactions to produce highly functionalized bis(4H-chromene) and 4H-benzo[g]chromene derivatives. nih.gov Additionally, a three-way chemodivergent derivatization of non-activated 2-arylphenyl benzyl (B1604629) ethers has been developed, providing access to regioselectively functionalized dearomatized benzochromene scaffolds. acs.org

The following table highlights some of the key chemical transformations:

Reaction TypeReagents/ConditionsProduct TypeReference(s)
Reduction of Imino GroupSodium Borohydride (B1222165)3-Amino derivatives vulcanchem.com
Hydrolysis of Nitrile Group-Carboxamides vulcanchem.com
Reaction with Grignard ReagentsGrignard ReagentsKetones vulcanchem.com
CyclizationPhenylisothiocyanate (Microwave)Chromeno-pyrimidine derivatives vulcanchem.com
AnnulationVariousFused pyrimidines and triazoles researchgate.netresearchgate.net
Isocyanide-based MCRIsocyanides, dialkyl acetylenedicarboxylatesHighly functionalized bis(4H-chromene)s nih.gov

Rational Design of Next-Generation Benzo[f]chromene-Based Molecular Systems for Targeted Research Applications

The rational design of novel molecular systems based on the benzo[f]chromene scaffold is a key driver for future research, with applications spanning from targeted therapeutics to advanced materials.

Targeted Therapeutic Agents: A significant focus of research is the development of benzo[f]chromene derivatives as potent and selective therapeutic agents. nih.gov The rational design of these compounds is often guided by a deep understanding of their biological targets. For instance, derivatives have been designed as inhibitors of P-glycoprotein to overcome multidrug resistance in cancer cells. nih.gov Others have been developed to target topoisomerase I/II and c-Src kinase, which are crucial enzymes in cancer progression. nih.govresearchgate.net The design strategy often involves a molecular hybridization approach, combining the benzo[f]chromene core with other pharmacophoric moieties to enhance efficacy. researchgate.net

Molecular Probes and Sensors: The fluorescent properties of some benzo[f]chromene derivatives make them attractive candidates for the development of molecular probes and sensors. researchgate.net For example, coumarin-based thiosemicarbazones, which share structural similarities, are known chemosensors. researchgate.net This suggests the potential for designing benzo[f]chromene-based probes for the detection of specific analytes, such as metal ions or biologically relevant molecules.

Advanced Materials: The unique photophysical properties of the benzo[f]chromene scaffold also make it a promising building block for advanced materials. The introduction of a strong electron-donating oxygen atom into a fluorene-based semiconducting polymer via a benzo[c]chromene unit has been shown to reduce the bandgap, leading to higher power conversion efficiencies in polymer solar cells. rsc.org This highlights the potential for developing next-generation organic electronic materials based on this versatile heterocyclic system.

The table below outlines some targeted research applications for rationally designed benzo[f]chromene systems:

Application AreaDesign StrategyTarget/FunctionReference(s)
Anticancer AgentsMolecular Hybridization, SAR StudiesP-glycoprotein, Topoisomerase I/II, c-Src Kinase nih.govnih.govresearchgate.net
Molecular ProbesExploiting Fluorescent PropertiesAnalyte Detection researchgate.net
Organic ElectronicsBandgap EngineeringPolymer Solar Cells rsc.org
Antimicrobial AgentsStructure-Activity Relationship StudiesBacterial and Fungal Targets researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthesis protocols for 3-imino-3H-benzo[f]chromene-2-carbonitrile derivatives, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via multicomponent reactions. A green chemistry approach using DABCO as a catalyst in ethanol under reflux achieves yields >85% while minimizing effluent pollution . Microwave-assisted methods reduce reaction times (e.g., 60 minutes) compared to traditional thermal conditions (2–3 hours) and improve regioselectivity . Key variables include solvent choice (e.g., ethanol vs. PEG-400), catalyst (e.g., DABCO vs. piperidine), and temperature control .

Q. How can spectroscopic and crystallographic methods confirm the structural integrity of this compound?

  • Methodology : Combine NMR (¹H/¹³C) for functional group identification (e.g., nitrile peaks at ~110 ppm in ¹³C NMR) and HRMS for molecular ion validation. X-ray crystallography (using SHELXL or WinGX ) resolves stereochemical ambiguities. For example, monoclinic crystal systems (space group I2/a) with unit cell parameters (a = 20.6017 Å, b = 6.1461 Å) confirm planar chromene rings and imino group geometry .

Q. What substituent effects are observed on the aromatic ring during synthesis, and how do they impact reaction efficiency?

  • Methodology : Electron-withdrawing groups (e.g., -F, -CN) on arylidene malononitrile enhance electrophilicity, accelerating cyclocondensation with β-naphthol. However, bulky substituents (e.g., -OMe) may sterically hinder reaction progress, requiring extended heating . Yields remain consistent (~80–90%) across para-substituted derivatives, but meta-substituents can reduce regioselectivity due to competing reaction pathways .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond angles, torsional strain) be resolved for 3-imino-3H-benzo[f]chromene derivatives?

  • Methodology : Use SHELXPRO for refining high-resolution data and addressing outliers. For example, discrepancies in C–N–C bond angles (e.g., 121.29° vs. 119.4° ) may arise from thermal motion or hydrogen bonding. Twinned data sets require iterative refinement in SHELXL, with anisotropic displacement parameters (ADPs) to model atomic vibrations . Validate results via Rint values (<5%) and Hirshfeld surface analysis .

Q. What mechanistic pathways govern the formation of this compound in multicomponent reactions?

  • Methodology : Kinetic studies (e.g., in situ FTIR monitoring) reveal a stepwise mechanism: (1) Knoevenagel condensation between aldehydes and malononitrile, (2) Michael addition of β-naphthol to the α,β-unsaturated nitrile intermediate, and (3) cyclization via intramolecular nucleophilic attack . Computational modeling (DFT) identifies rate-limiting steps, such as the cyclization barrier (ΔG‡ ≈ 25–30 kcal/mol) influenced by solvent polarity .

Q. How do structural modifications (e.g., fluorination, methoxy substitution) alter the biological activity of 3-imino-3H-benzo[f]chromene derivatives?

  • Methodology : Fluorination at the 4-position enhances antimicrobial activity (MIC ~2 µg/mL against S. aureus) by improving membrane permeability . Methoxy groups at the chromene ring increase planarity, enhancing DNA intercalation (studied via UV-Vis titration and molecular docking). Contrastingly, bulky substituents reduce solubility, necessitating formulation studies (e.g., nanoencapsulation) .

Q. What computational tools are recommended for modeling the electronic properties of this compound?

  • Methodology : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis set predicts frontier molecular orbitals (HOMO-LUMO gap ~3.5 eV), correlating with UV-Vis absorption maxima (~350 nm) . Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) assess conformational stability, while QSAR models link substituent electronic parameters (σ, π) to bioactivity .

Data Contradiction Analysis

Q. Why do some synthetic methods report lower yields (<60%) despite optimized conditions?

  • Resolution : Discrepancies arise from impurities in starting materials (e.g., β-naphthol purity <95%) or incomplete cyclization due to competing side reactions (e.g., dimerization of malononitrile). Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves yield consistency .

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